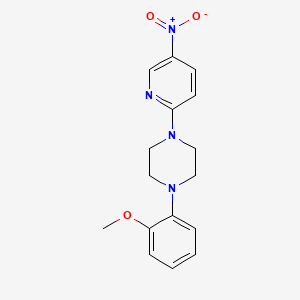

1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-23-15-5-3-2-4-14(15)18-8-10-19(11-9-18)16-7-6-13(12-17-16)20(21)22/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOIQPVWYLFAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320107 | |

| Record name | 1-(2-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199346 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

158399-80-5 | |

| Record name | 1-(2-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine typically involves the following steps:

Nitration of 2-chloropyridine: The starting material, 2-chloropyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-5-nitropyridine.

Substitution Reaction: The 2-chloro-5-nitropyridine is then reacted with 1-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 1-(2-Hydroxyphenyl)-4-(5-nitropyridin-2-yl)piperazine.

Reduction: 1-(2-Methoxyphenyl)-4-(5-aminopyridin-2-yl)piperazine.

Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential application in cancer therapy. The presence of the methoxyphenyl and nitropyridinyl groups likely contributes to its bioactivity through mechanisms such as receptor modulation and enzyme inhibition.

Table 1: Comparison of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Cytotoxicity | Effective against multiple cancer cell lines | |

| Enzyme Inhibition | Potential to inhibit specific enzymes | |

| Receptor Modulation | Modulates activity at various receptors |

Applications in Cancer Therapy

Several studies have focused on the potential of 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine as an anti-cancer agent. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in xenograft models. These findings suggest that this compound could be developed further for therapeutic use in oncology.

Case Study: Tumor Growth Inhibition

- Objective : To evaluate the anti-tumor efficacy of 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine.

- Method : In vivo experiments using xenograft models.

- Results : Significant reduction in tumor size compared to control groups was observed, indicating effective anti-cancer properties.

Other Therapeutic Applications

Beyond oncology, there is growing interest in the compound's potential use in treating other conditions:

- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, indicating a promising anti-inflammatory profile.

Table 2: Anti-inflammatory Effects

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Safety and Toxicity Assessment

Toxicological evaluations have indicated that 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal models during preliminary assessments, making it a candidate for further clinical evaluation.

Case Study: Safety Evaluation

- Objective : To assess the safety profile of the compound.

- Method : Toxicological assessments in animal models.

- Results : No significant adverse effects were observed, supporting its potential therapeutic use.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxy and nitro groups play a crucial role in the binding affinity and selectivity of the compound towards these targets. The piperazine moiety provides a flexible scaffold that allows the compound to adopt various conformations, enhancing its interactions with the target sites.

Comparison with Similar Compounds

Biological Activity

The compound 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis of the Compound

The synthesis of 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine typically involves the reaction of 2-methoxyphenylpiperazine with 5-nitropyridin-2-amine. This process can be optimized through various methods, including microwave-assisted synthesis or conventional heating techniques to improve yield and purity.

Antimicrobial Activity

1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria are reported to be in the range of 20-50 µM, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 40 |

Anti-inflammatory Activity

Research has shown that this compound possesses anti-inflammatory properties. It has been tested for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound demonstrated a significant reduction in cytokine levels at concentrations as low as 10 µM.

The biological activity of 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine is believed to be mediated through multiple pathways:

- Serotonin Receptor Modulation : The compound has been shown to interact with serotonin receptors (5-HT1A and 5-HT2A), which may contribute to its neuropharmacological effects.

- Urease Inhibition : Similar compounds have been evaluated for their urease inhibitory activity, which is crucial for treating Helicobacter pylori infections. The IC50 values for related piperazine derivatives suggest potential efficacy in this area.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Study on Urease Inhibition : A study reported that derivatives similar to 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine showed significant urease inhibition with IC50 values ranging from 10 µM to 20 µM, indicating potential therapeutic applications against H. pylori infections .

- Neuropharmacological Effects : Another investigation highlighted the compound's affinity for serotonin receptors, suggesting its role in modulating mood and anxiety-related behaviors in animal models .

- Anti-inflammatory Effects in Vivo : Animal studies demonstrated that treatment with the compound resulted in reduced paw edema in carrageenan-induced inflammation models, supporting its anti-inflammatory potential .

Q & A

Q. What are the standard synthetic routes for 1-(2-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine, and what factors influence yield optimization?

The compound is typically synthesized via multi-step routes involving nucleophilic substitution and coupling reactions. Key steps include:

- Nitropyridine functionalization : Reacting 5-nitropyridin-2-amine with halogenating agents (e.g., POCl₃) to generate reactive intermediates.

- Piperazine coupling : Substituting the halogenated pyridine with 1-(2-methoxyphenyl)piperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with base catalysis (e.g., K₂CO₃) .

- Yield optimization : Reaction temperature (80–120°C), solvent purity, and stoichiometric ratios (1:1.2 for piperazine:halopyridine) are critical. Chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?

- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons from nitropyridine at δ 8.1–9.0 ppm) .

- FT-IR : Confirm nitro group stretching (~1520 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 355.1) .

- X-ray crystallography (if crystalline): Resolves 3D conformation and π-π stacking between aromatic rings .

Q. What preliminary biological activities have been reported for structurally similar piperazine derivatives?

Analogous compounds exhibit:

- Antimicrobial activity : Sulfonylpiperazines show MIC values of 2–8 µg/mL against S. aureus and E. coli .

- Serotonin receptor modulation : Arylpiperazines with methoxy groups demonstrate 5-HT₁A binding (IC₅₀ = 10–50 nM) .

- Antiplatelet effects : Nitrophenyl-substituted derivatives inhibit platelet aggregation by 60–80% at 100 µM .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nitration and methoxylation in the synthesis of this compound?

- Nitropyridine regioselectivity : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor nitration at the 5-position of pyridine .

- Methoxylation control : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance substitution at the 2-position of phenyl groups .

- Computational guidance : DFT calculations predict electrophilic aromatic substitution preferences (e.g., Fukui indices) .

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental biological activity results?

- Free energy perturbation (FEP) : Quantify binding affinity discrepancies (e.g., 5-HT₁A receptor docking vs. radioligand assays) .

- Metabolic stability assays : Compare in vitro microsomal half-life (t₁/₂) with QSAR predictions to identify metabolic hotspots .

- Crystallographic validation : Resolve receptor-ligand co-crystal structures to reconcile docking poses with functional data .

Q. What in silico methods predict the binding affinity of this compound to serotonin receptors, and how can they guide experimental design?

- Molecular docking (AutoDock Vina) : Screen against 5-HT₁A homology models (PDB: 7E2Z) to prioritize substituents enhancing hydrophobic interactions .

- Molecular dynamics (MD) simulations : Analyze ligand-receptor stability (RMSD < 2 Å over 100 ns trajectories) to assess binding mode retention .

- Pharmacophore modeling : Identify critical features (e.g., nitro group as hydrogen bond acceptor) for activity against 5-HT₂ receptors .

Q. How does the electronic nature of substituents influence the compound's pharmacokinetic properties, and what methodologies assess this?

- Electron-withdrawing groups (e.g., nitro) : Increase metabolic stability (CYP3A4 t₁/₂ > 60 min) but reduce solubility (logP > 3.5) .

- Methoxy groups : Enhance blood-brain barrier penetration (PAMPA assay permeability > 5 × 10⁻⁶ cm/s) .

- Assessment tools :

- HPLC logP measurements : Compare experimental vs. calculated (ChemAxon) values.

- HepG2 cytotoxicity assays : Evaluate substituent-dependent toxicity (IC₅₀ > 50 µM for methoxy vs. < 10 µM for nitro derivatives) .

Q. What catalytic systems enhance coupling reactions in piperazine-based compound synthesis, and how do solvent systems affect reaction kinetics?

- Palladium catalysis : Pd(OAc)₂/Xantphos enables Buchwald-Hartwig amination (yield > 85%) for arylpiperazine coupling .

- Solvent effects :

- Microwave-assisted synthesis : Reduce reaction time from 24 h to 30 min (150°C, 300 W) with comparable yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.